![molecular formula C15H12N2OS B7462414 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one, also known as LDK378, is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the development and progression of various types of cancer, including non-small cell lung cancer (NSCLC). LDK378 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive NSCLC.
Mecanismo De Acción
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one binds to the ATP-binding site of ALK, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to inhibition of tumor growth and induction of apoptosis in ALK-positive cancer cells.
Biochemical and Physiological Effects
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of ALK-positive cancer cells in vitro and in vivo, as well as induce tumor regression in preclinical models of NSCLC. In addition, 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has demonstrated good pharmacokinetic properties and tolerability in preclinical studies, suggesting potential for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one is its potent and selective inhibition of ALK, which may lead to fewer off-target effects compared to other ALK inhibitors. However, a limitation of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one is the potential for acquired resistance, which has been observed in some patients treated with the drug. Further studies are needed to understand the mechanisms of resistance and develop strategies to overcome it.
Direcciones Futuras
For research on 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one include clinical trials to evaluate its efficacy and safety in ALK-positive NSCLC patients, as well as investigation of potential combination therapies to enhance its antitumor activity. In addition, further studies are needed to understand the mechanisms of resistance to 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one and develop strategies to overcome it, such as combination with other ALK inhibitors or targeting alternative pathways. Finally, the potential application of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one in other ALK-driven cancers, such as neuroblastoma and inflammatory myofibroblastic tumors, should be explored.
Métodos De Síntesis
The synthesis of 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene with an aldehyde, followed by cyclization and subsequent functionalization to introduce the phenylpropenyl moiety. The final step involves the introduction of the pyrimidinone ring through a nucleophilic substitution reaction.
Aplicaciones Científicas De Investigación
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied in preclinical models of ALK-positive NSCLC, demonstrating potent and selective inhibition of ALK signaling and significant antitumor activity. In addition, 3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one has shown activity against other ALK fusion proteins, such as NPM-ALK and EML4-ALK, suggesting potential broader application in the treatment of ALK-driven cancers.
Propiedades
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15-13-8-10-19-14(13)16-11-17(15)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKRRINCEKMJKO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

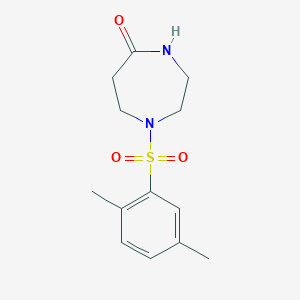

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
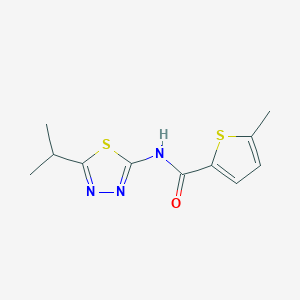
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)

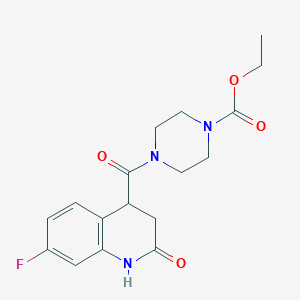
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
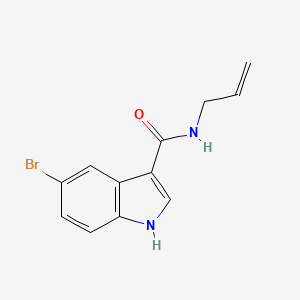
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
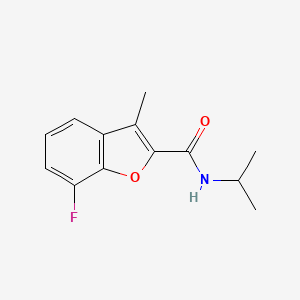
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)